Nitromethane

描述

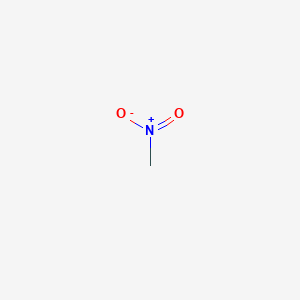

Structure

3D Structure

属性

IUPAC Name |

nitromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO2/c1-2(3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGJENNIWJXYER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NO2 | |

| Record name | NITROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0522 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020977 | |

| Record name | Nitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.040 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitromethane appears as a colorless oily liquid. Flash point 95 °F. May violently decompose if intensely heated when contaminated. Denser than water and slightly soluble in water. Hence sinks in water. Vapors are heavier than air. Moderately toxic. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless, oily liquid with a disagreeable odor; [NIOSH], COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR., Colorless, oily liquid with a disagreeable odor. | |

| Record name | NITROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/573 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0522 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/587 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0457.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

214.2 °F at 760 mmHg (NTP, 1992), 101.1 °C, 101 °C, 214 °F | |

| Record name | NITROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0522 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/587 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0457.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

95 °F (NTP, 1992), 95-96 °F, 95 °F (35 °C) (Closed Cup), 36 °C (97 °F) (Closed cup), 35 °C c.c., 95 °F | |

| Record name | NITROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/573 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0522 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/587 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0457.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Solubility of water in nitromethane: 2.1% at 25 °C, In water, 1.11X10+5 mg/L at 25 °C, Soluble in ethanol, ethyl ether, acetone, carbon tetrachloride, and alkali, 10% | |

| Record name | NITROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0457.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.139 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1371 g/cu cm at 20 °C, Bulk density = 9.5 lb/gal, Relative density (water = 1): 1.14, 1.139, 1.14 | |

| Record name | NITROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0522 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/587 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0457.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.11 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.11 (Air = 1), Relative vapor density (air = 1): 2.1, 2.11 | |

| Record name | NITROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0522 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/587 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

27.8 mmHg at 68 °F (NTP, 1992), 35.8 [mmHg], 3.58X10+1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.7, 28 mmHg | |

| Record name | NITROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/573 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0522 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/587 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0457.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid, Oily liquid | |

CAS No. |

75-52-5 | |

| Record name | NITROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NITROMETHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU5WG8C3F4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NITROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0522 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/587 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methane, nitro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/PA958940.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-20 °F (NTP, 1992), -28.7 °C, -29 °C, -20 °F | |

| Record name | NITROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0522 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/587 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0457.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Nitromethane: A Comprehensive Technical Guide for Researchers

For immediate release

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of nitromethane (CH₃NO₂), tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents a logical workflow for the safe handling and use of this versatile chemical.

Core Chemical and Physical Properties

This compound is the simplest organic nitro compound, presenting as a colorless, oily liquid with a characteristically strong, disagreeable odor.[1][2] It is a highly polar, aprotic solvent with a boiling point of 101.2 °C and a melting point of -29 °C.[1][2][3][4][5][6] Its high polarity makes it a useful solvent for a variety of industrial applications, including as a reaction medium, in extractions, and as a cleaning solvent.[3] this compound is also a key intermediate in organic synthesis, particularly in the manufacturing of pesticides, explosives, fibers, and coatings.[3]

Physical and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 75-52-5 |

| Molecular Formula | CH₃NO₂ |

| Molecular Weight | 61.04 g/mol [1][7][8] |

| InChI | InChI=1S/CH3NO2/c1-2(3)4/h1H3[1] |

| InChIKey | LYGJENNIWJXYER-UHFFFAOYSA-N[1] |

| SMILES | C--INVALID-LINK--[O-][1] |

Physical Properties

| Property | Value |

| Appearance | Colorless, oily liquid[1][2][7] |

| Odor | Strong, disagreeable[1][2] |

| Boiling Point | 101.2 °C (at 760 mmHg)[2][4][5][6][7] |

| Melting Point | -29 °C[2][4][5][6][7][8] |

| Density | 1.1371 g/cm³ (at 20 °C)[8] |

| Vapor Pressure | 27.8 mmHg (at 20 °C)[3][7] |

| Vapor Density | 2.11 (relative to air)[5][6][7] |

| Flash Point | 95 °F (35 °C)[1][2][7] |

| Autoignition Temperature | 785 °F (418 °C)[7] |

| Refractive Index | 1.382 (at 20°C, nD)[2][4][5][6] |

Solubility Data

| Solvent | Solubility |

| Water | approx. 10 g/100 mL[3] |

| Diethyl Ether | Miscible[3] |

| Acetone | Miscible[3] |

| Ethanol | Miscible[3] |

| Methanol | Miscible[3] |

Thermodynamic Properties

| Property | Value |

| Standard Enthalpy of Formation (liquid) | -112 kJ/mol[9] |

| Standard Enthalpy of Formation (gas) | -80.8 kJ/mol[9] |

| Enthalpy of Combustion (liquid) | -709 kJ/mol[9] |

| Standard Molar Entropy (liquid) | 171.9 J/(mol·K)[9] |

| Standard Molar Entropy (gas) | 282.9 J/(mol·K)[9] |

| Heat Capacity (liquid, cₚ) | 106.6 J/(mol·K)[9] |

| Heat Capacity (gas, cₚ) | 55.5 J/(mol·K) (at 25 °C)[9] |

Safety and Handling

This compound is a flammable liquid and a dangerous fire and explosion hazard.[10] It can decompose explosively if heated or subjected to strong shock, especially when contaminated with acids, bases, or certain metal oxides.[7] It is moderately toxic and can cause irritation to the skin, eyes, and respiratory tract.[1][11] Inhalation of high concentrations can lead to central nervous system depression, nausea, and dizziness.[2][10][12] this compound is also a suspected carcinogen based on animal studies.[1][10][12]

Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should always be worn when handling this compound.[11][13] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[13]

Storage: Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[11][12][13] It should be stored separately from incompatible materials such as strong oxidizing agents, strong bases, acids, and amines.[10][11][13]

Experimental Protocols

Purity Determination by Gas Chromatography (GC)

This method is suitable for determining the purity of this compound and identifying potential impurities.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is recommended. For enhanced selectivity, a tandem mass spectrometer (MS/MS) can be used.[1]

-

Column: A capillary column suitable for polar compounds, such as a DB-VRX or equivalent, is appropriate. A typical column dimension is 40 m length x 180 µm internal diameter x 1.0 µm film thickness.[1]

-

Carrier Gas: High-purity helium is a suitable carrier gas.[1]

-

Oven Program: An initial oven temperature of 30 °C, ramped to 80 °C at 15 °C/min, then to 230 °C at 100 °C/min, and held for 5 minutes is a representative program.[1]

-

Injection: A split injection is typically used. The injection volume will depend on the concentration of the sample.

-

Detection: For FID, the detector temperature should be set appropriately. For MS, electron ionization at -40 eV can be used, with the source and quadrupoles heated to 230 °C and 150 °C, respectively.[1]

-

Sample Preparation: Dilute the this compound sample in a suitable solvent, such as methanol or ethyl acetate.[10] An internal standard (e.g., this compound-d₃) can be used for accurate quantification.[1]

-

Analysis: The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. Impurities can be identified by their retention times and mass spectra.

Identity Confirmation by Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the identity of this compound by identifying its characteristic functional groups.

Methodology:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of liquid this compound can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of this compound in a suitable IR-transparent solvent (e.g., carbon tetrachloride) can be prepared and analyzed in a liquid cell.

-

Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Analysis: The resulting spectrum should be compared to a reference spectrum of this compound. Key characteristic peaks for this compound include strong absorptions corresponding to the N-O stretching vibrations of the nitro group.

Quantification by UV-Vis Spectroscopy

While not as specific as GC, UV-Vis spectroscopy can be used for the quantitative analysis of this compound in solution, particularly for determining its concentration.

Methodology:

-

Instrumentation: A UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable UV-transparent solvent (e.g., water or ethanol). Prepare the unknown sample in the same solvent.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution across the UV range.

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the unknown sample at the same λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the unknown sample.

Logical Workflow for Safe Handling and Experimentation

The following diagram illustrates a logical workflow for the safe handling and experimental use of this compound.

Caption: Logical workflow for the safe handling and use of this compound in a research setting.

References

- 1. Quantification of this compound in mainstream smoke using gas chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Determination of Trace Levels of this compound and Its Analog Impurities by Using HS-GC-MS [zenodo.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Species from Visible and Near-Infrared Spectral Emission of a this compound-Air Diffusion Flame (Journal Article) | OSTI.GOV [osti.gov]

- 5. Methane, nitro- [webbook.nist.gov]

- 6. mt.com [mt.com]

- 7. Recommended methods for the purification of solvents and ... [degruyterbrill.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ez.restek.com [ez.restek.com]

- 12. researchgate.net [researchgate.net]

- 13. Methane, nitro- [webbook.nist.gov]

theoretical modeling of nitromethane decomposition pathways

An In-depth Technical Guide to the Theoretical Modeling of Nitromethane Decomposition Pathways

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CH₃NO₂), the simplest organic nitro compound, serves as a critical model for understanding the decomposition of more complex energetic materials and as a reagent in various chemical syntheses. Its thermal decomposition is characterized by a complex network of competing reaction pathways, including unimolecular bond fission, isomerization, and bimolecular reactions. Theoretical modeling, through high-level quantum chemical calculations, has become indispensable for elucidating the intricate mechanisms, identifying transient intermediates, and quantifying the energetics and kinetics that govern its decomposition. This guide provides a detailed overview of the primary decomposition pathways of this compound, the computational methodologies employed to study them, and a summary of key quantitative data.

Core Unimolecular Decomposition Pathways

The thermal decomposition of this compound is primarily initiated by two competing unimolecular channels: simple C-N bond scission and isomerization to methyl nitrite. The branching ratio between these pathways is highly dependent on conditions such as temperature and pressure.

C-N Bond Fission

The most direct and traditionally accepted primary decomposition step is the homolytic cleavage of the C-N bond, yielding a methyl radical (CH₃) and a nitrogen dioxide radical (NO₂)[1][2][3][4]. This pathway is a significant contributor, especially at lower energies, and is often the dominant process.[4][5]

CH₃NO₂ → CH₃• + NO₂•

This reaction is highly endothermic, with a significant activation energy barrier corresponding to the C-N bond dissociation energy.[2][6]

Isomerization to Methyl Nitrite

A competing pathway to C-N bond fission is the isomerization of this compound to methyl nitrite (CH₃ONO)[2][6]. This rearrangement is followed by the rapid decomposition of the less stable methyl nitrite intermediate into a methoxy radical (CH₃O) and nitric oxide (NO)[6][7].

CH₃NO₂ → [TS] → CH₃ONO → CH₃O• + NO•

Theoretical studies have focused on determining the barrier height for this isomerization, with some calculations suggesting it is slightly lower than or competitive with the C-N bond dissociation energy, making it a viable competing channel, particularly at higher energies.[6]

The "Roaming" Mechanism

More recent and sophisticated theoretical studies have identified a "roaming" mechanism as a third significant pathway.[2][3] In this dynamically controlled process, the CH₃ and NO₂ fragments, after initial stretching of the C-N bond, do not separate completely. Instead, the CH₃ radical "roams" around the NO₂ fragment before abstracting an oxygen atom, leading to the formation of methyl nitrite (CH₃ONO) and its subsequent dissociation products (CH₃O + NO)[2][3]. This pathway avoids the high-energy transition state of the conventional isomerization and can be an exergonic process at high temperatures.[2][3]

Caption: Competing unimolecular decomposition pathways of this compound.

Acid-Catalyzed Decomposition

In the presence of strong acids, this compound decomposition can be significantly accelerated. The mechanism involves the protonation of the nitro group, followed by a series of steps leading to the formation of a carboxylic acid and hydroxylamine[8]. A key step is the formation of the aci-form of this compound, CH₂N(O)OH, which is a crucial intermediate[8][9]. This pathway is particularly relevant in solution-phase chemistry.

Caption: Simplified acid-catalyzed hydrolysis pathway of this compound.

Theoretical Modeling Methodologies

A variety of computational methods are employed to investigate the potential energy surface of this compound decomposition. The choice of method represents a trade-off between computational cost and accuracy.

Experimental Protocols: Computational Details

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used for geometry optimizations and frequency calculations of reactants, products, and transition states due to their computational efficiency.[10][11][12] However, standard DFT functionals can sometimes provide inaccurate barrier heights for homolytic bond cleavages.[10]

-

Complete Active Space Self-Consistent Field (CASSCF) and CASPT2: For reactions involving bond breaking and the formation of radicals, a multi-reference approach is often necessary. CASSCF provides a good qualitative description of the electronic structure at different points along the reaction coordinate.[2][10] The energies are then typically refined using a second-order perturbation theory correction (CASPT2) to account for dynamic electron correlation, yielding more accurate activation energies.[2][10]

-

Ab Initio Molecular Dynamics (AIMD): Methods like Car-Parrinello molecular dynamics (CPMD) are used to simulate the real-time evolution of the system at high temperatures, allowing for the discovery of complex reaction pathways, intermediates, and final products in the solid or liquid phase without prior assumptions about the reaction coordinates.[13][14]

-

Reactive Force Fields (ReaxFF): For large-scale simulations involving thousands of atoms, ReaxFF provides a computationally tractable way to model chemical reactions.[15][16] These force fields are parameterized against quantum chemistry data and can be used to study decomposition under extreme conditions, such as detonation.[16]

Caption: General workflow for theoretical modeling of reaction pathways.

Quantitative Data Summary

The following tables summarize key energetic and kinetic parameters for the primary decomposition pathways of this compound as determined by various theoretical and experimental studies.

Table 1: Activation Energies for Unimolecular Decomposition

| Pathway | Reaction | Activation Energy (kcal/mol) | Method/Reference |

| C-N Fission | CH₃NO₂ → CH₃ + NO₂ | ~59.5 | Experimental (RRKM fit)[6] |

| C-N Fission | CH₃NO₂ → CH₃ + NO₂ | ~59.0 | CASPT2[10] |

| C-N Fission | CH₃NO₂ → CH₃ + NO₂ | 52.85 | Experimental (Shock Tube)[17] |

| C-N Fission | CH₃NO₂ → CH₃ + NO₂ | 61.9 | G2MP2//B3LYP[17] |

| Isomerization | CH₃NO₂ → CH₃ONO | 55.5 | Experimental (RRKM fit)[6] |

| Isomerization | CH₃NO₂ → CH₃ONO | 55.1 | Model Potential Energy Surface[6] |

| Isomerization | CH₃NO₂ → CH₃ONO | 47.6 | MINDO/3[6] |

Table 2: Arrhenius Parameters for this compound Decomposition

| Reaction | A-factor (s⁻¹) | Ea (kcal/mol) | Temperature Range (K) | Reference |

| CH₃NO₂ → Products | 2.7 x 10¹³ | 50.0 | 693 - 753 | Flow Method[18] |

| CH₃NO₂ → CH₃ + NO₂ | 2.57 x 10¹⁴ | 52.85 | 1060 - 1350 | Shock Tube[17] |

Table 3: Summary of Computational Methods from Literature

| Study Focus | Primary Method(s) | Basis Set Example | Reference |

| C-N Fission vs. Isomerization | CASSCF, CASPT2, DFT (B3LYP) | 6-31G* | [10] |

| Unimolecular Reactions & Roaming | CASPT2, CASSCF | N/A | [2][3] |

| Solid-Phase Decomposition | Car-Parrinello MD (AIMD) | N/A | [13][14] |

| Potential Energy Surface Mapping | G2MP2//B3LYP | 6-311++G(2d,2p) | [17] |

| Automated Reaction Discovery | ReaxFF, DFT | N/A | [15] |

Conclusion

Theoretical modeling has been instrumental in building a detailed, molecular-level understanding of this compound decomposition. While unimolecular C-N bond fission is a dominant pathway, computational studies have firmly established the competitive roles of isomerization to methyl nitrite and the more recently discovered roaming mechanism.[2][6] Different theoretical approaches, from DFT and CASPT2 to ab initio molecular dynamics, provide complementary insights into the static potential energy surface and the dynamic, time-dependent evolution of the system. The quantitative data derived from these models are crucial for developing accurate kinetic models for combustion and detonation simulations.[4][7][19] Future work will likely focus on refining models for condensed-phase and shock-induced decomposition, where intermolecular interactions and complex, multi-step reaction networks become paramount.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. The kinetics and mechanism of the acid-catalysed hydrolysis of nitroalkanes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. bibliotekanauki.pl [bibliotekanauki.pl]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. researchgate.net [researchgate.net]

- 14. Thermal decomposition of the solid phase of this compound: ab initio molecular dynamics simulations. | Semantic Scholar [semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.aip.org [pubs.aip.org]

- 19. pubs.acs.org [pubs.acs.org]

Ab Initio Calculations of Nitromethane's Molecular Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitromethane (CH₃NO₂), the simplest organic nitro compound, serves as a fundamental model system in computational chemistry for studying the effects of electron-withdrawing groups on molecular structure and properties. Its relatively small size allows for the application of high-level ab initio quantum mechanical methods, providing a rigorous benchmark for theoretical approaches against experimental data. This technical guide provides an in-depth overview of the ab initio calculation of this compound's molecular structure, presenting a comparative analysis of various theoretical methods and a detailed protocol for performing such calculations.

Data Presentation: A Comparative Analysis of Theoretical and Experimental Geometries

The molecular structure of this compound has been extensively studied using a variety of ab initio methods and experimental techniques. The following tables summarize the key geometric parameters—bond lengths and bond angles—obtained from different levels of theory and compare them with experimental values derived from gas-phase studies. This allows for a direct assessment of the accuracy of different computational approaches.

Table 1: Comparison of Calculated and Experimental Bond Lengths (in Ångströms, Å) for this compound

| Method/Basis Set | C-N Bond Length (Å) | N-O Bond Length (Å) | C-H Bond Length (Å) |

| Experimental | 1.489 | 1.224 | 1.088 |

| Hartree-Fock (HF)/6-31G | 1.484 | 1.185 | 1.082 |

| MP2/cc-pVDZ | 1.493 | 1.245 | 1.093 |

| MP2/aug-cc-pVTZ | 1.487 | 1.238 | 1.091 |

| B3LYP/6-31G | 1.490 | 1.220 | 1.090 |

| B3LYP/6-311+G * | 1.488 | 1.222 | 1.089 |

| PW91/Plane Wave (495 eV) | 1.499 | 1.229 | 1.098 |

Note: Experimental data is from the NIST Computational Chemistry Comparison and Benchmark Database.

Table 2: Comparison of Calculated and Experimental Bond Angles (in Degrees, °) for this compound

| Method/Basis Set | O-N-O Bond Angle (°) | H-C-N Bond Angle (°) |

| Experimental | 125.3 | 107.2 |

| Hartree-Fock (HF)/6-31G | 126.1 | 107.8 |

| MP2/cc-pVDZ | 125.0 | 107.5 |

| MP2/aug-cc-pVTZ | 125.1 | 107.4 |

| B3LYP/6-31G | 125.4 | 107.6 |

| B3LYP/6-311+G * | 125.3 | 107.5 |

| PW91/Plane Wave (495 eV) | 125.2 | 107.3 |

Note: Experimental data is from the NIST Computational Chemistry Comparison and Benchmark Database.

Experimental and Computational Protocols

The ab initio calculations summarized above follow a standardized computational protocol to determine the equilibrium geometry of the this compound molecule. This section details the typical workflow and methodologies employed.

Computational Methodology: Geometry Optimization

The primary goal of the computational protocol is to find the minimum energy structure of the molecule on its potential energy surface. This is achieved through a process called geometry optimization.

Step-by-Step Protocol for Geometry Optimization using Gaussian:

-

Molecule Specification: The initial step involves defining the atomic composition and initial coordinates of the this compound molecule. This is typically done using a molecule builder in a graphical user interface (e.g., GaussView) or by providing a Z-matrix or Cartesian coordinates in the input file. The charge is set to 0 and the spin multiplicity to 1 (singlet state).

-

Selection of Theoretical Method and Basis Set: The choice of the level of theory is crucial for the accuracy of the calculation. This involves selecting a quantum mechanical method (e.g., Hartree-Fock, MP2, or a DFT functional like B3LYP) and a basis set (e.g., 6-31G*, cc-pVDZ). This selection is specified in the route section of the Gaussian input file.

-

Job Type Specification: The input file must specify the type of calculation to be performed. For geometry optimization, the Opt keyword is used. It is also standard practice to include the Freq keyword to calculate vibrational frequencies at the optimized geometry. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to compute thermochemical properties.

-

Execution of the Calculation: The input file is then submitted to the quantum chemistry software package (e.g., Gaussian). The software iteratively adjusts the positions of the atoms to minimize the total energy of the molecule until a stationary point is found that meets specific convergence criteria for forces and displacements.

-

Analysis of the Output: Upon completion of the calculation, the output file contains a wealth of information. The key results to be extracted for molecular structure are the final optimized Cartesian coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated. The output also includes the final energy of the molecule and the results of the frequency calculation.

Example Gaussian 09 Input File for this compound Geometry Optimization and Frequency Calculation:

Mandatory Visualizations

To visually represent the workflow of an ab initio calculation for determining the molecular structure of this compound, the following diagrams are provided in the DOT language.

Caption: Workflow for ab initio molecular structure calculation.

A Historical Overview of Nitromethane Synthesis: From Discovery to Industrial Production

This technical guide provides an in-depth exploration of the historical and contemporary methods for synthesizing nitromethane (CH₃NO₂), the simplest organic nitro compound. Since its first preparation in 1872, the methodologies have evolved from laboratory-scale curiosities to large-scale industrial processes, driven by its wide-ranging applications as a solvent, fuel additive, and a crucial intermediate in organic synthesis. This document details the core chemical principles, reaction pathways, and experimental protocols for key synthesis routes, intended for researchers, chemists, and professionals in drug development and chemical manufacturing.

Early Laboratory Syntheses: The Dawn of Nitroalkanes

The initial discoveries in the 1870s by chemists Hermann Kolbe and Victor Meyer laid the foundational groundwork for nitroalkane chemistry. These early methods, while not efficient by modern standards, were pivotal in establishing the chemical behavior of nitro compounds.

1.1 Kolbe Synthesis (1872)

This compound was first prepared by Hermann Kolbe in 1872.[1][2][3] This method involves the reaction of a haloacetic acid salt with a nitrite salt. The process is a salt metathesis followed by decarboxylation.

-

Reaction Pathway: The synthesis proceeds by reacting sodium chloroacetate with sodium nitrite in an aqueous solution. The intermediate, sodium nitroacetate, is unstable and decomposes upon heating to yield this compound and sodium bicarbonate.[4][5]

References

Spectroscopic Analysis of Nitromethane: A Technical Guide for Compound Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitromethane (CH₃NO₂), the simplest organic nitro compound, serves as a valuable building block in organic synthesis, a model compound in energetic materials research, and a niche fuel. Its unambiguous identification is critical for quality control, reaction monitoring, and safety. This technical guide provides an in-depth overview of the core spectroscopic techniques—Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—used for the structural elucidation and confirmation of this compound. This document details experimental protocols, presents key quantitative data, and illustrates analytical workflows to aid researchers in its definitive identification.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. These vibrations occur at specific frequencies, creating a unique "fingerprint" that allows for the identification of functional groups. For this compound, the most prominent features arise from the nitro (NO₂) group and the methyl (CH₃) group.

IR Spectral Data of this compound

The characteristic vibrational frequencies for this compound are dominated by the strong absorptions of the N-O bonds.

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| Asymmetric NO₂ Stretch | 1573 - 1550 | Strong and characteristic peak for nitroalkanes.[1] |

| Symmetric NO₂ Stretch | 1383 - 1365 | Strong peak, also characteristic of nitroalkanes.[1] |

| CH₃ Symmetric Stretch | ~2967 | Typically observed but can be weak. |

| C-N Stretch | ~917 | Weaker absorption. |

Experimental Protocol for FT-IR Analysis

The analysis of liquid this compound is straightforward using either the thin-film transmission method or Attenuated Total Reflectance (ATR).

Methodology: Neat Liquid Film Transmission

-

Sample Preparation: Place one to two drops of neat (pure) this compound onto the surface of a polished salt plate (e.g., NaCl or KBr).[2][3]

-

Cell Assembly: Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[4]

-

Background Collection: Place the empty, clean salt plates (or no sample) in the spectrometer and run a background scan to account for atmospheric and instrumental noise.

-

Sample Analysis: Mount the assembled sample plates into the spectrometer's sample holder.

-

Spectrum Acquisition: Acquire the infrared spectrum over the desired range, typically 4000-400 cm⁻¹. The resulting spectrum will show absorbance or transmittance versus wavenumber.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

-

Background Collection: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal surface.[5]

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal surface.

-

Spectrum Acquisition: Acquire the IR spectrum. The evanescent wave from the crystal interacts with the sample, generating the absorption spectrum.[5]

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

References

Quantum Chemical Insights into the Energetic Properties of Nitromethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the energetic properties of nitromethane (CH₃NO₂), a prototypical high-energy material, through the lens of quantum chemical studies. By delving into advanced computational methodologies and their correlation with experimental data, this document aims to furnish researchers, scientists, and professionals in drug development with a comprehensive understanding of the factors governing the stability, performance, and decomposition of this fundamental energetic compound.

Introduction

This compound, the simplest organic nitro compound, serves as a crucial model system for understanding the complex chemical and physical phenomena that occur during the detonation of more complex energetic materials.[1] Its relative structural simplicity allows for the application of high-level quantum chemical methods to elucidate its electronic structure, thermochemical properties, and decomposition pathways under various conditions. A thorough grasp of these fundamental properties is paramount for the rational design of new energetic materials with tailored performance and safety characteristics. This guide summarizes key findings from quantum chemical investigations, presenting quantitative data, outlining computational and experimental protocols, and visualizing complex reaction pathways.

Energetic Properties of this compound

The energetic properties of this compound, such as its heat of formation and detonation velocity, are critical parameters that define its performance as an explosive. Quantum chemical calculations have proven to be invaluable tools for predicting these properties, often with a high degree of accuracy that complements and, in some cases, refines experimental measurements.

Heat of Formation

The heat of formation (ΔfH°) is a fundamental thermodynamic quantity that indicates the energy content of a molecule. A variety of quantum chemical methods have been employed to calculate the gas-phase heat of formation of this compound, with the results often compared against experimental values obtained through techniques like combustion calorimetry.

Table 1: Calculated and Experimental Gas-Phase Heat of Formation (ΔfH°gas) of this compound at 298.15 K

| Method/Technique | Heat of Formation (kJ/mol) | Heat of Formation (kcal/mol) | Reference |

| Computational Methods | |||

| G3 | --- | Accurate to within 1 kcal/mol of experimental values | [2] |

| G4 (Isodesmic Reaction) | -74.5 (supported value) | -17.8 | [3] |

| G4 (Atomization) | Underestimated by 6.6 kJ/mol | --- | [4] |

| CBS-QB3 | -95.21 (for 1,1-dinitroethane, using this compound in isodesmic reactions) | --- | [5] |

| B3LYP/6-311G(d,p) | -9.49 (for trithis compound, using this compound in isodesmic reactions) | --- | [5] |

| Experimental Values | |||

| Combustion Calorimetry | -71.5 ± 0.4 | -17.09 | [4] |

| Widely-used value | -74.5 | -17.8 | [3] |

| Another reported value | -81.0 | -19.3 | [3] |

Experimental Protocol: Combustion Calorimetry

The experimental determination of the enthalpy of combustion, from which the heat of formation is derived, is typically performed using a precise combustion calorimeter. The general procedure is as follows:

-

A highly purified sample of this compound is placed in a sample holder within a combustion bomb.

-

The bomb is pressurized with a high-purity oxygen atmosphere.

-

The bomb is submerged in a known quantity of water in a well-insulated calorimeter.

-

The sample is ignited, and the temperature change of the water is precisely measured.

-

The heat of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system.

-

The standard enthalpy of formation is then derived from the experimental heat of combustion using Hess's law.[6]

Detonation Velocity

The detonation velocity is a key performance indicator of an explosive, representing the speed at which the detonation wave propagates through the material. Experimental measurements of this compound's detonation velocity provide crucial data for validating theoretical models.

Table 2: Experimental Detonation Velocity of this compound

| Confinement | Diameter (mm) | Detonation Velocity (m/s) | Measurement Method | Reference |

| Glass tube | 30/35 | 6600 | Dautriche method | [7] |

| Steel pipe | 22/27 | 6360 | Not specified | [7] |

| Not specified | --- | 6380 (at 4°C) | Not specified | [7] |

| Not specified | --- | 6320 (at 25°C) | Not specified | [7] |

| Not specified | --- | 6110 and 6120 | Laser interferometry | [8] |

Experimental Protocol: Laser Interferometry (VISAR)

The Velocity Interferometer System for Any Reflector (VISAR) is a widely used technique for measuring the particle velocity at an interface, from which the detonation velocity can be determined. A typical experimental setup involves:

-

Initiating a plane detonation wave in the this compound sample.

-

Placing a thin reflective foil at the interface between the explosive and a transparent window material (e.g., water).

-

Directing a laser beam onto the reflective foil.

-

The reflected laser light, which is Doppler-shifted by the moving foil, is collected and directed into the VISAR interferometer.

-

The interferometer produces a fringe pattern that changes with the velocity of the foil, allowing for a time-resolved measurement of the particle velocity.

-

Ionization gauges placed along the explosive charge are used to measure the detonation velocity directly.[9][10]

Quantum Chemical Methodologies

The theoretical investigation of this compound's energetic properties relies on a variety of quantum chemical methods. These methods can be broadly categorized into those based on wave function theory and those based on density functional theory (DFT).

Ab Initio and Composite Methods

High-level ab initio methods, such as the Gaussian-n (G2, G3, G4) and Complete Basis Set (CBS) methods, are composite procedures that approximate the results of very high-level calculations by combining the results of several lower-level calculations.[2][5] These methods are known for their high accuracy in predicting thermochemical data like heats of formation.[2]

Density Functional Theory (DFT)

DFT methods, such as B3LYP, are computationally less expensive than high-level ab initio methods, making them suitable for studying larger systems and for performing molecular dynamics simulations.[2] While generally less accurate for thermochemical properties than composite methods, DFT can provide valuable insights into reaction mechanisms and potential energy surfaces.

Quantum Molecular Dynamics (QMD)

QMD simulations combine quantum mechanical calculations to describe the interatomic forces with classical molecular dynamics to simulate the time evolution of a system.[11] This approach is particularly useful for studying the complex, non-equilibrium processes that occur during detonation, providing a microscopic view of the chemical reactions and physical changes at the shock front.

Below is a generalized workflow for a quantum chemical calculation of this compound's energetic properties.

Decomposition Mechanisms of this compound